molecular formula C45H74O11 B223565 Oligomycin CAS No. 1404-19-9

Oligomycin

Katalognummer B223565
CAS-Nummer: 1404-19-9
Molekulargewicht: 791.1 g/mol
InChI-Schlüssel: YQXULOWIGKNTBK-BKROBWKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oligomycins are macrolides created by Streptomyces that are strong antibacterial agents but are often poisonous to other organisms, including humans . They have limited or no clinical use due to their toxic effects on mitochondria and ATP synthase . The molecular formula of Oligomycin A is C45H74O11 .


Synthesis Analysis

Oligomycin C hydroxylation by the CYP107W1 W178G mutant was analyzed . The process involved vortex mixing and centrifugation .


Molecular Structure Analysis

In the CYP107W1-OliA complex structure, oligomycin A was bound in the heme plane via C12 (the catalytic position) of its macrolide ring, extended toward the iron atom of the heme prosthetic group . A similar orientation of the macrolide ligand in the active site of the P450 enzyme was previously reported in MycG .


Chemical Reactions Analysis

Oligomycin A inhibits ATP synthase by blocking its proton channel (F O subunit), which is necessary for oxidative phosphorylation of ADP to ATP (energy production) . The inhibition of ATP synthesis by oligomycin A will significantly reduce electron flow through the electron transport chain .


Physical And Chemical Properties Analysis

Oligomycin A has a molecular formula of C45H74O11 and a molecular weight of 791.06 . It is stored at -20°C in powder form .

Wissenschaftliche Forschungsanwendungen

Role in Mitochondrial Pathophysiology

Oligomycin is known to play a significant role in mitochondrial pathophysiology . The oligomycin-sensitivity conferring protein (OSCP) of the mitochondrial ATP synthase is essential for the coupling of proton transport to ATP synthesis . It ensures the structural and functional coupling between F0 and F1, which is disrupted by the antibiotic, oligomycin .

Involvement in Permeability Transition Pore (PTP) Formation

Recent data have established that OSCP is the binding target of cyclophilin (CyP) D, a well-characterized inducer of the mitochondrial permeability transition pore (PTP) . The opening of PTP can precipitate cell death . OSCP appears to play a fundamental role, sensing the signal(s) that switches the enzyme of life into a channel able to precipitate cell death .

Use in Studying ATP Synthesis

Oligomycin is used in the study of ATP synthesis . Sensitivity to oligomycin can be defined in two contexts. The first relates to the “coupling” of the enzyme assayed as the oligomycin-sensitive ATP hydrolytic (ATPase) activity . It is a measure of the structural integrity of the enzyme, since detachment of F1 from F0 leads to a decrease in oligomycin-sensitive ATPase activity .

Role in Cancer Cell Bioenergetics

Oligomycin has been found to induce bioenergetic adaptation in cancer cells . It completely inhibits OXPHOS activity in 1 hour and induces various levels of glycolysis gains by 6 hours . This helps us understand the bioenergetic organizations of cancer cells .

Use in Studying Drug-Binding Sites

Oligomycin binds to the surface of the c10 ring making contact with two neighboring molecules at a position that explains the inhibitory effect on ATP synthesis . This makes it useful in studying drug-binding sites in the ATP synthase .

Role in Cancer Cell Survival

Cancer cells may grow and survive persistent OXPHOS suppression through an as yet unidentified regulatory mechanism . Oligomycin, by suppressing OXPHOS, plays a role in this adaptation .

Wirkmechanismus

Oligomycin, also known as C45H74O11, BSPBio_003314, BSPBio_000988, or OLIGOMYCIN (A shown), is a potent inhibitor of ATP synthase, a key enzyme in the process of oxidative phosphorylation . This article will delve into the various aspects of Oligomycin’s mechanism of action.

Target of Action

The primary target of Oligomycin is the ATP synthase enzyme , specifically the Fo subunit . ATP synthase plays a crucial role in energy production within cells, facilitating the conversion of ADP to ATP .

Mode of Action

Oligomycin inhibits ATP synthase by blocking its proton channel (Fo subunit) . This blockage prevents the necessary oxidative phosphorylation of ADP to ATP, effectively halting energy production within the cell .

Biochemical Pathways

The inhibition of ATP synthase by Oligomycin significantly reduces electron flow through the electron transport chain . . This process involves the facilitated diffusion of protons into the mitochondrial matrix through an uncoupling protein .

Result of Action

This can have various effects depending on the cell type and environment, but it often leads to cell death .

Action Environment

The action of Oligomycin can be influenced by various environmental factors. For instance, the presence of other molecules that affect ATP synthase or the proton gradient across the mitochondrial membrane could potentially impact the efficacy of Oligomycin . Additionally, the stability of Oligomycin could be affected by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

Oligomycins are often poisonous to other organisms, including humans . They have limited or no clinical use due to their toxic effects on mitochondria and ATP synthase . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Zukünftige Richtungen

One of the most promising future directions in AML therapy is the search for drug combinations with synergistic activity . Simultaneous treatment with OxPhos inhibitors (including oligomycin) increased the sensitivity of EGFR mutant cells to osimertinib and was able to delay the development of osimertinib resistance in a dose-dependent manner .

Eigenschaften

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-WMBHJXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oligomycin
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Oligomycin

Q & A

Q1: What is Oligomycin's primary target in biological systems?

A1: Oligomycin is a potent inhibitor of the F1F0-ATP synthase, a crucial enzyme responsible for ATP synthesis in mitochondria and bacteria. [, , , , ]

Q2: How does Oligomycin interact with its target?

A2: Oligomycin binds to the F0 subunit of ATP synthase, specifically to the rotating c-ring embedded within the membrane. This binding interferes with the proton translocation pathway, effectively blocking proton movement and, consequently, ATP synthesis. [, , ]

Q3: What are the downstream consequences of Oligomycin inhibiting ATP synthase?

A3: By inhibiting ATP synthase, Oligomycin disrupts the primary source of cellular energy production. This leads to a cascade of effects, including a decrease in ATP levels, an increase in AMP levels, alterations in mitochondrial membrane potential, and potential induction of apoptosis, particularly in energy-demanding cells. [, , , , ]

Q4: Does the inclusion of sucrose in the preparation medium influence the inhibitory effects of Oligomycin and other compounds on (Na+ + K+ + Mg2+)-ATPase activity in sugar beet roots?

A6: Yes, the presence or absence of sucrose during membrane preparation from sugar beet roots significantly impacts the inhibitory action of Oligomycin and metavanadate. Oligomycin's inhibitory effect is suppressed when sucrose is omitted, whereas metavanadate inhibition is favored. This suggests a conformational change in the membrane fragments or vesicles, altering the exposed surfaces and influencing inhibitor interactions. []

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